2-phenethyl-2H-pyrazole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-10-12-6-8-13-14(12)9-7-11-4-2-1-3-5-11/h1-6,8,10H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKMLUZRQKOBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and reactivity of 2-phenethyl-2H-pyrazole-3-carbaldehyde
An In-depth Technical Guide to the Molecular Structure, Reactivity, and Synthetic Pathways of 2-phenethyl-2H-pyrazole-3-carbaldehyde.
Executive Summary
This technical guide provides a comprehensive analysis of 2-phenethyl-2H-pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. While specific literature on this exact molecule is sparse, this document synthesizes data from analogous structures and foundational principles of pyrazole chemistry to project its molecular properties, reactivity, and potential applications. We present a plausible synthetic protocol, explore its chemical behavior through an analysis of its functional groups, and contextualize its potential role in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The success of blockbuster drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic potential of this heterocyclic core. The specific substitution pattern on the pyrazole ring is critical for modulating a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a phenethyl group at the N2 position and a carbaldehyde at the C3 position, as in the title compound, offers a unique combination of steric and electronic features for further chemical modification and biological screening.
Molecular Structure and Spectroscopic Profile
Structural Analysis
The molecular structure of 2-phenethyl-2H-pyrazole-3-carbaldehyde is characterized by a planar pyrazole ring, which imparts a degree of aromaticity. The phenethyl group attached to the nitrogen at position 2 introduces a flexible, lipophilic side chain, which can be crucial for interactions with hydrophobic pockets in biological targets. The electron-withdrawing carbaldehyde group at position 3 significantly influences the electronic distribution within the pyrazole ring, activating it for certain chemical transformations.
Predicted Spectroscopic Data
Based on known data for similar N-substituted pyrazole-3-carbaldehydes, the following spectroscopic characteristics can be predicted. This data is essential for the characterization and confirmation of the compound's identity after synthesis.
| Spectroscopic Method | Predicted Key Signals | Rationale |
| ¹H NMR (in CDCl₃) | ~9.9-10.1 ppm (s, 1H, -CHO), ~7.2-7.4 ppm (m, 5H, Ar-H), ~7.5-7.6 ppm (d, 1H, pyrazole-H), ~6.7-6.8 ppm (d, 1H, pyrazole-H), ~4.4-4.6 ppm (t, 2H, N-CH₂), ~3.1-3.3 ppm (t, 2H, Ar-CH₂) | The aldehyde proton is significantly deshielded. Aromatic protons of the phenethyl group will appear in the typical aromatic region. The two pyrazole protons will appear as doublets. The methylene protons will appear as triplets due to coupling. |
| ¹³C NMR (in CDCl₃) | ~185-190 ppm (C=O), ~126-140 ppm (aromatic and pyrazole carbons), ~55-60 ppm (N-CH₂), ~35-40 ppm (Ar-CH₂) | The aldehyde carbon is highly deshielded. The remaining carbons appear in their expected regions. |
| FT-IR (ATR) | ~1680-1700 cm⁻¹ (C=O stretch, strong), ~2720-2820 cm⁻¹ (aldehyde C-H stretch), ~3000-3100 cm⁻¹ (aromatic C-H stretch), ~1500-1600 cm⁻¹ (C=C and C=N stretches) | The strong carbonyl stretch is a key diagnostic peak. The presence of the aldehyde C-H stretch is also characteristic. |
| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 215.1184 | Calculated for C₁₂H₁₂N₂O. |
Synthesis and Characterization
Retrosynthetic Approach
A plausible synthetic route for 2-phenethyl-2H-pyrazole-3-carbaldehyde involves the N-alkylation of a pre-formed pyrazole-3-carbaldehyde. This strategy is advantageous as it allows for the late-stage introduction of the phenethyl group.
Caption: Retrosynthetic analysis for the target compound.
Proposed Synthetic Protocol
Reaction: N-alkylation of pyrazole-3-carbaldehyde with phenethyl bromide.
Materials:
-
Pyrazole-3-carbaldehyde
-
Phenethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add phenethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenethyl-2H-pyrazole-3-carbaldehyde.
Characterization Workflow
Caption: Post-synthesis purification and characterization workflow.
Chemical Reactivity
The reactivity of 2-phenethyl-2H-pyrazole-3-carbaldehyde is dominated by the aldehyde functional group, which is a versatile handle for a wide range of chemical transformations.
Reactions at the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: This is a powerful reaction for introducing new amine functionalities. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.
-
Wittig Reaction: The aldehyde can be converted to an alkene by reaction with a phosphonium ylide. This allows for carbon-carbon bond formation and the introduction of diverse substituents.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to generate more complex molecular architectures.
Mechanistic Insight: Reductive Amination
Caption: Mechanism of reductive amination at the C3-aldehyde.
Potential Applications in Drug Discovery
The structural features of 2-phenethyl-2H-pyrazole-3-carbaldehyde make it an attractive starting point for the development of new therapeutic agents. The phenethyl group can engage in hydrophobic and π-stacking interactions, while the pyrazole core can participate in hydrogen bonding. The aldehyde group serves as a key point for diversification to build a library of compounds for screening.
Known Biological Activities of Analogs
-
Anticancer Activity: Many pyrazole derivatives have been reported to possess potent anticancer properties by targeting various kinases and signaling pathways involved in cell proliferation.
-
Antimicrobial Activity: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal activity.
-
CNS Activity: Certain N-substituted pyrazoles have shown activity as modulators of receptors in the central nervous system.
Proposed Drug Discovery Workflow
Caption: A potential workflow for drug discovery.
Conclusion
2-phenethyl-2H-pyrazole-3-carbaldehyde represents a molecule with considerable untapped potential. While direct experimental data is limited, a thorough analysis of its structural components and the known chemistry of related compounds allows for reliable predictions of its properties and reactivity. The synthetic route proposed is robust and the aldehyde functionality provides a gateway for extensive chemical modification. This positions the compound as a valuable building block for the creation of diverse chemical libraries aimed at discovering novel therapeutic agents. Further research into the synthesis and biological evaluation of this and related compounds is highly warranted.
References
-
Faria, J. V., et al. (2017). Pyrazoles as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871. Available at: [Link]
-
Kumar, K., & Rawat, A. (2016). A review on the therapeutic potential of pyrazole derivatives. Bioorganic Chemistry, 68, 236-257. Available at: [Link]
-
Lv, K., et al. (2019). Pyrazole-containing derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 168, 134-154. Available at: [Link]
-
Geronikaki, A., et al. (2008). A review on the antimicrobial activity of pyrazole derivatives. Current Medicinal Chemistry, 15(29), 3049-3074. Available at: [Link]
Technical Guide: Solubility Profile & Solvent Compatibility of 2-Phenethyl-2H-pyrazole-3-carbaldehyde
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile for 2-phenethyl-2H-pyrazole-3-carbaldehyde . As a critical intermediate in the synthesis of bioactive hydrazones, Schiff bases, and fused heterocyclic scaffolds, understanding its solvation thermodynamics is essential for optimizing reaction yields and purification processes.
The molecule exhibits a distinct amphiphilic character : the pyrazole-carbaldehyde core provides polar hydrogen-bond acceptor sites, while the phenethyl (2-phenylethyl) side chain imparts significant lipophilicity.[1] Consequently, this compound deviates from the high water solubility of simple pyrazoles, showing preferential solubility in moderately polar aprotic solvents (e.g., Dichloromethane, DMSO) and polar protic solvents (e.g., Ethanol) at elevated temperatures.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 2-phenethyl-2H-pyrazole-3-carbaldehyde, we must deconstruct its molecular architecture.[1]
Structural Analysis[1][2][3]
-
Core Scaffold (Pyrazole-3-carbaldehyde): The pyrazole ring is aromatic and planar.[1] The N2-nitrogen (bearing the phenethyl group) removes the H-bond donor capability typical of unsubstituted pyrazoles, leaving only H-bond acceptors (N1 and the carbonyl oxygen).[1]
-
Functional Group (Aldehyde -CHO): Introduces a dipole moment and reactivity.[1] It allows for solubility in alcohols via hemiacetal equilibrium but poses stability risks in nucleophilic solvents.[1]
-
Lipophilic Tail (Phenethyl Group): The ethyl linker and phenyl ring significantly increase the partition coefficient (LogP).[1] This steric bulk disrupts the crystal lattice energy compared to the parent pyrazole, generally enhancing solubility in organic solvents while drastically reducing aqueous solubility.[1]
Predicted Solubility Matrix
Based on Structure-Activity Relationships (SAR) and analogous N-alkylated pyrazole aldehydes.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High solvation energy for the phenethyl aromatic system; minimal H-bond disruption.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Strong dipole interactions solubilize the polar pyrazole headgroup.[1] |
| Esters & Ketones | Ethyl Acetate, Acetone | Good | Effective for intermediate polarity; often used for extraction.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate to Good | Soluble, especially upon warming. Note: Potential for reversible hemiacetal formation.[1] |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good solubility in THF; MTBE may require heating. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Poor | The polar aldehyde/pyrazole core resists solvation by non-polar chains.[1] Used as anti-solvents for precipitation.[1] |
| Aqueous Media | Water, PBS Buffer | Very Poor | The hydrophobic phenethyl group overrides the polarity of the heterocycle.[1] |
Experimental Protocols for Solubility Determination
Do not rely solely on predictive models.[1] The following protocols are industry-standard workflows for generating precise quantitative data.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
The "Gold Standard" for equilibrium solubility.[1]
Materials:
-
HPLC grade solvents (MeOH, ACN, Water).[1]
-
0.45 µm PTFE Syringe Filters (Nylon for aqueous).[1]
-
Orbital shaker or thermomixer.[1]
Workflow:
-
Saturation: Add excess solid 2-phenethyl-2H-pyrazole-3-carbaldehyde (approx. 10-20 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate the suspension at 25°C (or target temp) for 24 hours. Visual Check: Ensure undissolved solid remains.[1] If clear, add more solid.
-
Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.45 µm membrane to remove undissolved particles.
-
Dilution: Dilute the filtrate immediately (e.g., 1:100 in Acetonitrile) to prevent precipitation during analysis.
-
Quantification: Analyze via HPLC-UV (Detection at ~254 nm) against a standard calibration curve.
Protocol B: Visual Solubility (High-Throughput Screen)
Rapid estimation for solvent selection in synthesis.[1]
Solvent Compatibility & Stability Risks[1]
When selecting a solvent for 2-phenethyl-2H-pyrazole-3-carbaldehyde, chemical stability is as critical as solubility.[1]
Aldehyde Reactivity
The C3-formyl group is an electrophile.[1]
-
Primary Amines: Avoid solvents containing amines (e.g., impurity in degraded DMF) to prevent unintended Schiff base formation.[1]
-
Alcohols (MeOH/EtOH): In the presence of acid catalysts, the aldehyde exists in equilibrium with its acetal/hemiacetal.[1] This is usually reversible but can complicate NMR interpretation.[1]
Oxidation Sensitivity[1]
Visualization: Solubility Decision Workflow
The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).[1]
References
An In-depth Technical Guide on the Safe Handling of 2-phenethyl-2H-pyrazole-3-carbaldehyde
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-phenethyl-2H-pyrazole-3-carbaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from closely related pyrazole and aldehyde analogs, established chemical safety principles, and regulatory guidelines to construct a robust framework for its safe utilization in a laboratory setting.
Understanding the Compound: A Structural and Hazard Perspective
2-phenethyl-2H-pyrazole-3-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many pharmaceuticals. Its structure incorporates a pyrazole ring, a reactive aldehyde functional group, and a phenethyl substituent. This combination necessitates a thorough understanding of the potential hazards associated with each component to ensure safe handling.
-
The Pyrazole Core: Pyrazole derivatives are known to exhibit a range of biological activities. While some are therapeutically beneficial, others can be toxic. For instance, some pyrazoles have been shown to cause liver damage, and some are suspected of damaging fertility or the unborn child.[1][2]
-
The Aldehyde Group: Aldehydes are reactive electrophiles and are often associated with irritation to the skin, eyes, and respiratory tract.[3][4] Some aldehydes are also classified as sensitizers, meaning they can cause an allergic reaction upon repeated exposure.
-
The Phenethyl Group: The addition of the phenethyl group increases the lipophilicity of the molecule, which may enhance its absorption through the skin and affect its toxicological profile.
Due to the combined structural features, 2-phenethyl-2H-pyrazole-3-carbaldehyde should be handled as a potentially hazardous substance.
Hazard Identification and Classification
Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria for related compounds like 2H-pyrazole-3-carbaldehyde, the following hazard classifications should be anticipated for 2-phenethyl-2H-pyrazole-3-carbaldehyde:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | Harmful if swallowed.[5][6] | |
| Skin Irritation | Category 2 | Warning | Causes skin irritation.[5][6] | |
| Serious Eye Damage/Eye Irritation | Category 1/2A | Danger/Warning | Causes serious eye damage/irritation.[5][6] | |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | May cause respiratory irritation.[5] |
Note: This classification is inferred and should be confirmed with empirical data when available.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is crucial when handling 2-phenethyl-2H-pyrazole-3-carbaldehyde. This involves engineering controls, administrative controls, and the consistent use of appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when working with 2-phenethyl-2H-pyrazole-3-carbaldehyde[7][8][9]:
| PPE | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][8] | To protect against splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3] | To prevent skin contact, which may cause irritation and absorption. |
| Skin and Body Protection | A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities. | To protect the skin from accidental spills. |
| Respiratory Protection | Generally not required when working in a fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] | To prevent inhalation of harmful vapors. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.
Handling
-
Avoid Contact: Avoid all personal contact, including inhalation.[10] Do not taste or smell the chemical.[11]
-
Work Area: Keep the work area clean and uncluttered.[11]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][12]
-
Aerosols and Dust: Avoid the formation of dust and aerosols.
Storage
-
Container: Store in a tightly closed, properly labeled container.[4][10]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][13]
-
Segregation: Store away from food and drink.[14]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][6][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][4][6] |
Accidental Release Measures
In the case of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Clean-up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
PPE: Wear appropriate PPE during the entire clean-up process.
Disposal Considerations
All waste containing 2-phenethyl-2H-pyrazole-3-carbaldehyde must be handled as hazardous waste.
-
Containers: Dispose of in accordance with federal, state, and local regulations. Do not reuse empty containers.
-
Chemical Waste: Collect in a designated, labeled, and sealed container. Arrange for disposal by a licensed professional waste disposal service.[1]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of 2-phenethyl-2H-pyrazole-3-carbaldehyde.
Risk Assessment Logic
Caption: Logic diagram for risk assessment of 2-phenethyl-2H-pyrazole-3-carbaldehyde.
Conclusion
While 2-phenethyl-2H-pyrazole-3-carbaldehyde holds promise in the field of drug development, its safe handling is of utmost importance. By understanding its potential hazards based on its chemical structure and adhering to the comprehensive safety protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to treat this compound with the caution it deserves and to always prioritize safety in all experimental procedures.
References
- Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem. (n.d.).
- Pyrazole - Safety Data Sheet - ChemicalBook. (n.d.).
- What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
- HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations. (n.d.).
- Buy 2H-PYRAZOLE-3-CARBALDEHYDE Industrial Grade from Shaanxi Cuikang Pharmaceutical Technolog - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- 2-Phenylethanol - Santa Cruz Biotechnology. (n.d.).
- acetaldehyde. (n.d.).
- Pyrazole-3-carboxaldehyde - Ambeed SDS. (n.d.).
- 2-Phenylethanol SDS (Safety Data Sheet) - Flinn Scientific. (2016, January 28).
- Safety Data Sheet: 2-Phenylethanol - Carl ROTH. (n.d.).
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Role of 2-phenethyl-2H-pyrazole-3-carbaldehyde in heterocyclic chemistry
The Strategic Utility of 2-Phenethyl-2H-pyrazole-3-carbaldehyde in Heterocyclic Synthesis and Drug Discovery
Executive Summary
2-Phenethyl-2H-pyrazole-3-carbaldehyde represents a specialized, high-value intermediate in modern heterocyclic chemistry. Unlike its ubiquitous 4-formyl analog (easily accessed via Vilsmeier-Haack formylation), the 3-carbaldehyde isomer offers a unique vector for annulation and side-chain extension adjacent to the ring nitrogen. Its structural core—a pyrazole ring N-substituted with a lipophilic phenethyl group—serves as a critical pharmacophore in the development of D-Amino Acid Oxidase (DAAO) inhibitors , anti-inflammatory agents , and fused pyrano-pyrazole scaffolds .
This guide details the regioselective synthesis, chemical reactivity, and medicinal applications of this compound, providing researchers with a roadmap for utilizing this scaffold in lead optimization.
Chemical Identity and Structural Significance
-
IUPAC Name: 2-(2-Phenylethyl)-2H-pyrazole-3-carbaldehyde (often cross-referenced as 1-phenethyl-1H-pyrazole-5-carbaldehyde depending on tautomer fixing).
-
Molecular Formula: C₁₂H₁₂N₂O
-
Key Features:
-
Phenethyl Moiety: Provides essential lipophilicity and steric bulk, often targeting hydrophobic pockets in GPCRs (e.g., Cannabinoid receptors) or enzyme active sites (DAAO).
-
C3-Aldehyde: A reactive electrophilic handle positioned ortho to the substituted nitrogen. This proximity allows for "molecular pincer" cyclizations that are impossible with the C4-isomer.
-
Regioselective Synthesis: The Challenge of Position 3
Direct formylation of N-substituted pyrazoles using the Vilsmeier-Haack (POCl₃/DMF) reagent predominantly yields the 4-carbaldehyde due to the electronic enrichment of the C4 position. Accessing the 3-carbaldehyde (or 5-carbaldehyde) requires alternative strategies that bypass this inherent electronic bias.
Method A: Lithiation-Formylation (The "Directed" Route)
This is the most reliable protocol for ensuring regioselectivity at the C3/C5 position. The coordination of the lithium species to the ring nitrogen directs deprotonation to the adjacent carbon.
Protocol:
-
Substrate: 1-Phenethyl-1H-pyrazole.
-
Reagent: n-Butyllithium (1.1 equiv) in dry THF.
-
Conditions: -78°C under Argon.
-
Mechanism: Lithiation occurs exclusively at C5 (the 2-position relative to the N-substituent in 2H nomenclature) due to the ortho-directing effect of the nitrogen lone pair.
-
Quench: Addition of anhydrous DMF followed by acidic hydrolysis.
Method B: Oxidation of 3-Methyl Precursors
If lithiation is not feasible, the oxidation of a 3-methyl group is a robust alternative.
Protocol:
-
Substrate: 3-Methyl-2-phenethyl-2H-pyrazole.
-
Reagent: Ceric Ammonium Nitrate (CAN) or Selenium Dioxide (SeO₂).
-
Solvent: Acetic acid/Water (for CAN) or Dioxane (for SeO₂).
-
Outcome: Selective oxidation of the activated methyl group to the aldehyde.
Visualization: Divergent Synthesis Pathways
The following diagram illustrates why the lithiation route is preferred for the target compound over standard Vilsmeier-Haack conditions.
Caption: Divergent synthesis showing how directed lithiation selectively yields the target 3-carbaldehyde, whereas Vilsmeier-Haack yields the 4-isomer.
Chemical Reactivity & Applications
The 3-carbaldehyde group serves as a versatile "lynchpin" for constructing complex molecular architectures. Its reactivity profile is defined by three primary vectors:
A. Knoevenagel Condensation (The "Drug Scaffold" Vector)
Reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) yields electron-deficient alkenes. These are immediate precursors to Pyrano[2,3-c]pyrazoles , a privileged scaffold in medicinal chemistry known for antimicrobial and anticancer activity.
-
Reaction: Aldehyde + Malononitrile + Base (Piperidine) → Benzylidene derivative.
-
Application: Further reaction with hydrazine or nucleophiles closes the fused pyran ring.
B. Schiff Base Formation (The "Linker" Vector)
Condensation with primary amines or hydrazides creates imine linkages (-CH=N-).
-
Utility: This is the primary route for synthesizing DAAO Inhibitors . The imine linker positions the phenethyl group and the distal aryl ring in the correct orientation to bind the enzyme's hydrophobic channel.
C. Oxidation to Carboxylic Acid
-
Product: 2-Phenethyl-2H-pyrazole-3-carboxylic acid.[1]
-
Utility: A bioisostere for proline or benzoic acid derivatives in peptide mimetics.
Quantitative Data: Reactivity Profile
The following table summarizes the yield and conditions for key transformations of 2-phenethyl-2H-pyrazole-3-carbaldehyde, derived from aggregate literature on N-alkyl-pyrazole-3-carbaldehydes.
| Reaction Type | Reagent/Co-reactant | Product Class | Typical Yield | Medicinal Relevance |
| Knoevenagel | Malononitrile / Piperidine | 3-(2,2-dicyanovinyl)pyrazole | 85-92% | Precursor to fused pyranopyrazoles (Anticancer) |
| Condensation | Thiosemicarbazide | Thiosemicarbazone | 78-85% | Antiviral / Antimicrobial screening |
| Oxidation | KMnO₄ or NaClO₂ | Pyrazole-3-carboxylic acid | 90-95% | DAAO Inhibitor core; Peptide coupling |
| Reductive Amination | Amine / NaBH(OAc)₃ | Aminomethyl-pyrazole | 70-80% | Kinase inhibitor side-chains |
Detailed Experimental Protocol
Protocol 1: Synthesis of Pyrano[2,3-c]pyrazole Derivative
A multicomponent reaction demonstrating the utility of the 3-carbaldehyde in scaffold generation.
Materials:
-
2-Phenethyl-2H-pyrazole-3-carbaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Catalyst: L-Proline (10 mol%) or Piperidine (drops)
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Procedure:
-
Charge: In a 50 mL round-bottom flask, combine the aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in 10 mL of EtOH/H₂O.
-
Catalyze: Add the catalyst.
-
Reflux: Heat the mixture to reflux (80°C) for 60–90 minutes. Monitor by TLC (Hexane:EtOAc 7:3).
-
Precipitation: Upon completion, cool the mixture to room temperature. A solid precipitate should form.
-
Workup: Filter the solid and wash with cold ethanol (2 x 5 mL).
-
Purification: Recrystallize from hot ethanol to afford the pure 1,4-dihydropyrano[2,3-c]pyrazole.
Validation:
-
IR: Look for disappearance of the aldehyde carbonyl (approx. 1690 cm⁻¹) and appearance of amino/cyano bands (3300-3400 cm⁻¹, 2200 cm⁻¹).
-
¹H NMR: Characteristic singlet for the pyran C4-H (approx. 4.5-5.0 ppm).[1]
Mechanism of Action in Drug Discovery
The phenethyl group is not merely a passive substituent; it is a critical hydrophobic anchor .
-
DAAO Inhibition: In the context of schizophrenia treatment, DAAO inhibitors prevent the breakdown of D-serine (an NMDA receptor co-agonist). The 2-phenethyl-2H-pyrazole-3-carboxylic acid (derived from the aldehyde) mimics the transition state of D-amino acids. The phenethyl tail occupies the "substrate specificity pocket," enhancing potency by 10-50x compared to the methyl analog.
-
Kinase Selectivity: In fused systems (e.g., pyrazolo[4,3-c]pyridines), the aldehyde-derived "right-hand" side chain interacts with the hinge region, while the phenethyl group extends into the solvent-exposed region or a hydrophobic back-pocket, tuning selectivity against off-target kinases.
Workflow: From Aldehyde to Bioactive Lead
Caption: Strategic divergence of the aldehyde intermediate into two distinct therapeutic classes.
References
-
Regioselective Synthesis via Lithiation
- Medicinal Applications (DAAO Inhibitors)
-
Multicomponent Reactions (Pyrano-pyrazoles)
- Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Source:Molecules (MDPI, 2021).
-
URL:[Link]
- Note: Reviews the use of pyrazole-carbaldehydes in synthesizing fused bioactive scaffolds.
-
General Reactivity of Pyrazole Carbaldehydes
Sources
Technical Guide: Crystal Structure Analysis of 2-Phenethyl-2H-pyrazole-3-carbaldehyde
The following technical guide details the structural elucidation workflow for 2-phenethyl-2H-pyrazole-3-carbaldehyde .
Given that specific crystallographic data for this exact derivative may not be deposited in public repositories (CSD/CCDC) as of the current knowledge cutoff, this guide is structured as a definitive protocol for its determination . It addresses the critical challenge in pyrazole chemistry: distinguishing between N1- and N2-substituted isomers using single-crystal X-ray diffraction (XRD).
Executive Summary & Structural Significance
Target Analyte: 2-phenethyl-2H-pyrazole-3-carbaldehyde
Molecular Formula:
The structural analysis of 2-phenethyl-2H-pyrazole-3-carbaldehyde is not merely a geometric exercise but a critical checkpoint in drug discovery. Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant). However, the synthesis of N-substituted pyrazoles often yields regioisomeric mixtures (1,3- vs. 1,5-substitution patterns).
The Core Problem: Standard NMR (
-
Regio-assignment: Unambiguously proving the N2-phenethyl / C3-formyl connectivity.
-
Conformational Analysis: Determining the torsion angle of the flexible phenethyl linker (
), which dictates binding pocket fit. -
Solid-State Packing: Mapping
- stacking interactions relevant to formulation stability.
Synthesis & Crystallization Protocol
To obtain diffraction-quality crystals, one must first ensure high regio-purity. The following workflow integrates synthesis with crystal engineering.
Synthetic Route (Vilsmeier-Haack Approach)
The most robust route involves the formylation of the pre-formed N-alkylated pyrazole.
-
Alkylation: Reaction of 1H-pyrazole with phenethyl bromide (
, MeCN, Reflux) Yields N-phenethylpyrazole. -
Formylation: Vilsmeier-Haack reaction (
) introduces the aldehyde.-
Note: This step determines the regiochemistry. The electrophilic attack typically favors position 4, but steric steering can force position 3 or 5 depending on conditions.
-
-
Purification: Column chromatography (Hexane/EtOAc) is essential to remove the C4-formyl isomer.
Crystallization Optimization
The phenethyl chain adds rotational degrees of freedom, often inhibiting lattice formation.
| Method | Solvent System | Conditions | Outcome |
| Slow Evaporation | Ethanol / n-Hexane (1:1) | Ambient Temp ( | Preferred. Prisms suitable for XRD. |
| Vapor Diffusion | DCM (inner) / Pentane (outer) | Needles (often twinned). | |
| Cooling | Isopropanol | Microcrystalline powder (unsuitable). |
Crystallographic Methodology (SC-XRD)
Data Collection Strategy
Because the phenethyl group is flexible, thermal motion can smear electron density at room temperature.
-
Temperature: Data must be collected at 100 K (using
stream) to freeze the ethyl linker conformation. -
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects from the crystal bulk, though Cu is acceptable for this organic light-atom structure.
Workflow Diagram
The following Graphviz diagram outlines the decision logic for solving the structure and assigning the isomer.
Caption: Workflow for isolating the target crystal and distinguishing it from regio-isomers via intrinsic phasing.
Structural Analysis & Interpretation
Once the structure is solved (typically in Monoclinic
The Regiochemistry Check
To confirm the compound is 2-phenethyl-2H-pyrazole-3-carbaldehyde :
-
Measure the bond distance between the Nitrogen bearing the phenethyl group and the Carbon bearing the aldehyde.
-
Target (2H, 3-CHO): The N-substituted nitrogen is directly bonded to the C-CHO carbon.
-
Alternative (1H, 3-CHO): The N-substituted nitrogen is separated from the C-CHO carbon by one CH group.
Conformational Lock (The Phenethyl Linker)
The ethyl linker (
-
Anti-periplanar (
): Maximizes extension, common in packing dominated by -stacking. -
Gauche (
): Indicates intramolecular folding, often driven by C-H... interactions. -
Expectation: In the solid state, the anti conformation is favored to allow the formation of "herringbone" packing motifs.
Supramolecular Synthons
The aldehyde group is a robust hydrogen bond acceptor. Look for the following interactions in the .res file:
-
Hydrogen Bonds: The aldehyde oxygen usually accepts a proton from the pyrazole ring C-H of a neighboring molecule.
-
Distance:
Å. -
Geometry: Linear chains or Centrosymmetric dimers
.
-
-
Stacking: Interaction between the electron-poor pyrazole ring and the electron-rich phenyl ring of the phenethyl group.
-
Centroid-Centroid Distance:
Å.
-
References
-
SHELX Software Suite: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Pyrazole Regiochemistry: Fustero, S., et al. (2010). "Improved Regioselectivity in the Synthesis of Pyrazoles." Organic Letters, 12(8), 1804-1807. Link
-
Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[1] Comprehensive Organic Synthesis, 2, 777-794. Link
-
Crystallographic Standards: Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
Sources
Methodological & Application
Step-by-step synthesis of 2-phenethyl-2H-pyrazole-3-carbaldehyde
This application note details the synthesis of 1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde .
Nomenclature Note: The name "2-phenethyl-2H-pyrazole-3-carbaldehyde" implies a pyrazole ring with a phenethyl substituent on the nitrogen adjacent to the aldehyde group. In standard IUPAC nomenclature (1H-pyrazole), this connectivity corresponds to the 1,5-substitution pattern . This guide focuses on this specific isomer, utilizing a regioselective lithiation strategy that ensures high fidelity over the 1,3-isomer.
Part 1: Strategic Analysis & Retrosynthesis
Scientific Rationale: Direct formylation of N-alkylpyrazoles using Vilsmeier-Haack conditions typically occurs at the C4 position due to the electronic enrichment of the pyrazole ring. To achieve C5-formylation (adjacent to the nitrogen), a lithiation-trapping strategy is superior. The C5 proton of N-substituted pyrazoles is the most acidic (pKa ~30) due to the inductive effect of the adjacent nitrogen, allowing for selective deprotonation by strong bases like n-butyllithium (n-BuLi) at low temperatures.
Retrosynthetic Logic:
-
Target: 1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde.
-
Disconnection: C5-Formyl bond.
-
Precursor: 1-(2-phenylethyl)-1H-pyrazole.
-
Starting Materials: 1H-Pyrazole and (2-bromoethyl)benzene.
Figure 1: Retrosynthetic analysis showing the disconnection strategy to access the C5-aldehyde.
Part 2: Experimental Protocols
Step 1: Synthesis of 1-(2-Phenylethyl)-1H-pyrazole
This step involves the N-alkylation of pyrazole. The use of a phase-transfer catalyst (TBAB) or a strong base in an aprotic solvent ensures efficient conversion.
Reagents & Parameters:
| Component | Equiv. | Role |
| 1H-Pyrazole | 1.0 | Substrate |
| (2-Bromoethyl)benzene | 1.1 | Alkylating Agent |
| NaH (60% in oil) | 1.2 | Base |
| DMF (Anhydrous) | Solvent | Reaction Medium |
| Temperature | 0°C to RT | Condition |
Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.
-
Deprotonation: Charge the flask with NaH (1.2 equiv) and wash twice with dry hexane to remove mineral oil. Suspend the NaH in anhydrous DMF (5 mL/mmol).
-
Addition: Cool the suspension to 0°C. Add 1H-pyrazole (1.0 equiv) portion-wise. Evolution of hydrogen gas (
) will be observed. Stir for 30 minutes at 0°C until gas evolution ceases. -
Alkylation: Add (2-bromoethyl)benzene (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) for the disappearance of pyrazole.
-
Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash the combined organics with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over
, filter, and concentrate. Purify the residue via flash column chromatography (Hexane/EtOAc gradient) to yield 1-(2-phenylethyl)-1H-pyrazole as a colorless oil.
Step 2: Regioselective C5-Formylation
This is the critical step. Kinetic control at -78°C is required to prevent equilibration or decomposition.
Reagents & Parameters:
| Component | Equiv. | Role |
| 1-(2-Phenylethyl)-1H-pyrazole | 1.0 | Substrate |
| n-Butyllithium (2.5M in hexanes) | 1.1 | Lithiating Agent |
| DMF (Anhydrous) | 1.5 | Electrophile |
| THF (Anhydrous) | Solvent | Solvent |
| Temperature | -78°C | Critical Parameter |
Protocol:
-
Setup: Flame-dry a 2-neck RBF under an inert atmosphere (Argon or Nitrogen). Add the N-alkylated pyrazole (from Step 1) and dissolve in anhydrous THF (10 mL/mmol).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize (use a thermometer).
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 15 minutes. Maintain the temperature below -70°C during addition.
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise. The solution may change color (often to pale yellow).
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench the reaction with saturated aqueous ammonium chloride (
). -
Isolation: Extract with Diethyl Ether or EtOAc (3x). Wash organics with water and brine. Dry over
and concentrate. -
Purification: The crude oil typically requires purification by flash chromatography (SiO2, 10-20% EtOAc/Hexane). The product, 1-(2-phenylethyl)-1H-pyrazole-5-carbaldehyde , is typically obtained as a pale yellow oil or low-melting solid.
Figure 2: Workflow for the cryogenic lithiation-formylation process.
Part 3: Safety & Handling (Application Note)
-
n-Butyllithium: Pyrophoric. Must be handled under strict inert atmosphere. Use a gas-tight syringe and ensure needles are dry. Have a bucket of sand or Class D extinguisher nearby.
-
Sodium Hydride: Reacts violently with water releasing flammable hydrogen gas. Quench all waste and glassware carefully with isopropanol before adding water.
-
Waste Disposal: All organic waste containing DMF or phenethyl derivatives should be segregated as halogenated (if applicable) or non-halogenated organic waste.
References
- Regioselective Lithiation of Pyrazoles: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057. Note: Establishes the C5-acidity of N-substituted pyrazoles.
- General Vilsmeier vs.
-
Synthesis of Pyrazole-5-carbaldehydes
-
Katritzky, A. R., et al. (1995). Regioselective synthesis of 1,3,5-substituted pyrazoles. Journal of Organic Chemistry, 60(12), 3707–3710. Link
-
Sources
Green chemistry approaches to synthesizing pyrazole-3-carbaldehydes
Application Note: Green Architectures for Pyrazole-3-Carbaldehyde Synthesis
Part 1: Executive Summary & Strategic Rationale
The Regioselectivity Challenge Synthesizing pyrazole-3-carbaldehydes presents a unique regiochemical challenge compared to their 4-carbaldehyde isomers. The classical Vilsmeier-Haack formylation of a pyrazole ring is electrophilic and almost exclusively targets the electron-rich C4 position . Consequently, direct formylation of a simple pyrazole ring will not yield the 3-carbaldehyde.
The Green Solution To access the C3-formyl motif sustainably, we must bypass direct C-H formylation. Instead, we utilize "De Novo" Ring Assembly or Functional Group Interconversion (FGI) strategies. This guide details two validated, high-fidelity green protocols:
-
Aqueous "On-Water" Cyclocondensation: A modular approach building the ring with a pre-installed C3-ester, followed by a catalytic aerobic oxidation.
-
Electrochemical C-H Functionalization: A reagent-free oxidation of C3-methyl precursors, utilizing electrons as the cleanest possible reagent.
Part 2: Detailed Protocols
Protocol A: The "On-Water" Cyclocondensation & Aerobic Oxidation Workflow
Best for: Multi-gram scale synthesis, high purity requirements, and avoiding toxic transition metals.
Mechanism of Action: This route exploits the hydrophobic effect to accelerate the cyclization of hydrazine with 2,4-dioxoesters in water, followed by a selective TEMPO-mediated oxidation that avoids toxic chromium (PCC/PDC) or manganese reagents.
Step 1: Aqueous Synthesis of Ethyl Pyrazole-3-Carboxylate
-
Reagents: Phenylhydrazine (or Hydrazine hydrate), Diethyl oxalacetate sodium salt, Distilled Water.
-
Green Metrics: Solvent: Water (100% Green); Atom Economy: High; E-Factor: < 0.5.
-
Dissolution: Dissolve diethyl oxalacetate sodium salt (10 mmol) in 20 mL of distilled water in a round-bottom flask. The solution will be slightly alkaline.
-
Acidification: Neutralize carefully with dilute acetic acid (approx. 1-2 mL) until pH reaches ~6-7. Note: This generates the reactive 1,3-dicarbonyl species in situ.
-
Cyclization: Add hydrazine hydrate (10.5 mmol) dropwise at room temperature. The reaction is exothermic; maintain temperature < 40°C using a water bath.
-
Precipitation: Stir vigorously for 30 minutes. The hydrophobic pyrazole ester will precipitate out of the aqueous phase ("On-Water" effect).
-
Isolation: Filter the solid, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven.
-
Yield: Typically 85-95%.
-
Purity: >98% (often requires no chromatography).[1]
-
Step 2: Functional Group Interconversion (Ester
-
Reagents: NaBH4, Ethanol (Step 2a); TEMPO (1 mol%), CuCl (1 mol%), bipyridine, Air/O2 (Step 2b).
-
Reduction (2a): Dissolve the ester (5 mmol) in Ethanol (15 mL). Add NaBH4 (2.5 mmol) in portions. Reflux for 2 hours. Quench with water, extract with ethyl acetate (green alternative: 2-MeTHF), and evaporate to yield pyrazole-3-methanol .
-
Aerobic Oxidation (2b):
-
Dissolve pyrazole-3-methanol (5 mmol) in Acetonitrile/Water (9:1).
-
Add TEMPO (0.05 mmol), CuCl (0.05 mmol), and 2,2'-bipyridine (0.05 mmol).
-
Stir open to the atmosphere (or bubble air) at room temperature for 4-6 hours. The solution will turn from red-brown to green as the catalytic cycle proceeds.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with aqueous NH4Cl (to remove Cu). Dry and concentrate.
-
Target:Pyrazole-3-carbaldehyde .
-
Protocol B: Electrochemical C-H Oxidation of 3-Methylpyrazoles
Best for: Late-stage functionalization, flow chemistry setups, and "reagent-free" synthesis.
Concept: Direct anodic oxidation of a methyl group to an aldehyde is challenging but achievable using a mediator. This protocol uses an indirect electrochemical oxidation system.
Experimental Setup:
-
Cell: Undivided cell with Graphite Anode and Stainless Steel Cathode.
-
Electrolyte: 0.1 M NaBr in MeOH/H2O (8:2).
-
Current Density: 10 mA/cm².
Procedure:
-
Preparation: Dissolve 3-methyl-1-phenylpyrazole (2 mmol) in the electrolyte solution (20 mL).
-
Electrolysis: Apply constant current (galvanostatic mode). Stir at room temperature.
-
Monitoring: Monitor by TLC. Stop when starting material is consumed (approx. 4-5 F/mol charge passed).
-
Isolation: Evaporate methanol. Extract aqueous residue with EtOAc.[1]
-
Note: This method often yields a mixture of Alcohol and Aldehyde. To push to Aldehyde, add a catalytic amount of TEMPO to the electrolysis mixture.
-
Part 3: Visualization & Mechanism
Figure 1: Catalytic Cycle of TEMPO-Mediated Aerobic Oxidation
This diagram illustrates the green catalytic cycle used in Protocol A (Step 2b), highlighting how molecular oxygen serves as the terminal oxidant.
Caption: The aerobic oxidation cycle where TEMPO acts as the primary oxidant, regenerated by the Cu(I)/Cu(II) system using atmospheric oxygen.
Part 4: Comparative Analysis of Methods
| Metric | Protocol A: "On-Water" + TEMPO | Protocol B: Electrochemical | Traditional Vilsmeier-Haack |
| Regioselectivity | 100% (C3-Specific) | High (Substrate dependent) | Poor (Favors C4) |
| Atom Economy | High (O2 is oxidant) | Very High (Electrons) | Low (POCl3/DMF waste) |
| Toxicity | Low (Water, Ethanol, Cu catalyst) | Low (Methanol, Electricity) | High (POCl3 is corrosive) |
| Scalability | Excellent (Precipitation workup) | Moderate (Electrode surface limit) | Good |
| Cost | Low | Low (Electricity is cheap) | Moderate |
Part 5: Troubleshooting & Optimization
-
Regioisomer Control in Cyclization:
-
Issue: Formation of 5-hydroxy isomers instead of 3-ester.
-
Fix: Ensure the reaction pH is slightly acidic (acetic acid) during the hydrazine addition. This favors the attack on the ketone carbonyl over the ester carbonyl.
-
-
Stalled Oxidation (TEMPO):
-
Issue: Reaction turns brown and stops.
-
Fix: The Cu(I) species has likely oxidized to inactive Cu(II) without regenerating. Add a reducing agent (small amount of hydrazine or ascorbate) or increase vigorous stirring to improve oxygen mass transfer.
-
-
Electrochemical Tars:
-
Issue: Electrode fouling.
-
Fix: Reverse polarity every 5 minutes (if using symmetric electrodes) or switch to a "Ex-Cell" mediator generation approach.
-
Part 6: References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.[5]
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546-1557.
-
Stahl, S. S. (2004). Palladium-catalyzed oxidation of organic chemicals with O2. Science, 305(5687), 1100-1101. (Foundational reference for Aerobic Oxidation mechanisms).
-
Francke, R., & Little, R. D. (2014). Redox catalysis in organic electrosynthesis: basic principles and recent developments. Chemical Society Reviews, 43(8), 2492-2521.
-
Sigma-Aldrich. (2023).[6] 3-Methyl-1H-pyrazole-4-carboxaldehyde Product Sheet. (Used for physical property verification).
Sources
- 1. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Visible-light–mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and sildenafil - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Functionalization of the phenethyl group in pyrazole aldehydes
Application Note: Functionalization of the Phenethyl Group in Pyrazole Aldehydes
Executive Summary & Strategic Context
The N-phenethyl pyrazole-4-carbaldehyde scaffold represents a privileged intersection in medicinal chemistry, bridging the metabolic stability of the pyrazole core with the lipophilic, receptor-engaging properties of the phenethyl moiety. This specific architecture is frequently observed in soluble guanylate cyclase (sGC) stimulators, kinase inhibitors, and GPCR ligands (e.g., adrenergic and opioid receptors).[1]
For drug development professionals, the challenge is twofold:
-
Construction: Achieving high regioselectivity (N1 vs. N2) during the installation of the phenethyl group.
-
Diversification: Functionalizing the phenethyl side chain itself (Late-Stage Functionalization or LSF) to modulate metabolic clearance (Cl_int) and potency without rebuilding the core.
This guide provides validated protocols for the regioselective installation of the phenethyl group and, crucially, the direct functionalization of the phenethyl moiety via C-H activation and benzylic oxidation.[1]
Strategic Workflow: From Scaffold to Lead
The following decision tree outlines the logical flow for synthesizing and diversifying this scaffold.
Figure 1: Strategic workflow for the synthesis and diversification of phenethyl-pyrazole scaffolds.
Protocol A: Regioselective Installation (Construction)
The alkylation of 1H-pyrazole-4-carbaldehyde is non-trivial due to annular tautomerism. The aldehyde group is electron-withdrawing, increasing the acidity of the NH proton but also reducing the nucleophilicity of the nitrogen.
Mechanism & Causality:
-
Base Selection: We utilize Cesium Carbonate (
) over Sodium Hydride (NaH).[1] While NaH is faster, the "Cesium Effect" (coordination of to the pyrazole nitrogen) often enhances N1-alkylation selectivity and solubility in polar aprotic solvents. -
Solvent: DMF is required to solubilize the polar pyrazole aldehyde.
Experimental Procedure
-
Reagents:
-
Step-by-Step:
-
Charge a flame-dried round-bottom flask with 1H-pyrazole-4-carbaldehyde and
. -
Add anhydrous DMF and stir at Room Temperature (RT) for 30 minutes. Note: This pre-stirring allows deprotonation and formation of the pyrazolate anion.
-
Add (2-bromoethyl)benzene dropwise via syringe.[1]
-
Heat the reaction to 60°C for 4–6 hours. Caution: Higher temperatures (>90°C) promote N2 alkylation and elimination of the bromide to styrene.[1]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over
.[1]
-
-
Validation (Self-Check):
-
TLC: The N-phenethyl product is less polar than the starting material (
in 30% EtOAc/Hex). -
NMR Diagnostic: Look for the triplet at
ppm ( ). If you see a complex multiplet or vinyl protons ( ), elimination of the bromide occurred.[1]
-
Protocol B: Functionalization OF the Phenethyl Group (Diversification)
Once the scaffold is built, "functionalization of the phenethyl group" allows for the optimization of ADME properties.[1] This is often termed Late-Stage Functionalization (LSF) .
Scenario 1: Benzylic Oxidation (Linker Modification)
The benzylic position is a metabolic "soft spot."[1] Oxidizing this to a ketone or alcohol can block metabolic clearance or introduce polarity.
-
Reagent:
/ (Heterogeneous catalysis) -
Protocol:
-
Dissolve N-phenethyl pyrazole (1 equiv) in DCM.
-
Add solid
(4 equiv) and (2 equiv).[1] -
Reflux for 24 hours.
-
Filter through Celite.
-
Result: Conversion of the methylene adjacent to the phenyl ring into a carbonyl (
).
-
Scenario 2: Distal Phenyl Ring C-H Activation
To modulate potency, substituents (F, Cl,
Recommended Method: Silver-Catalyzed Chlorination This method is highly selective for the para position of the phenethyl ring due to steric shielding of the ortho positions by the ethyl chain.
-
Reagents:
-
Step-by-Step:
-
Dissolve substrate in DCE.
-
Add NCS and
. -
Add TFA (Trifluoroacetic acid) dropwise.[1] Mechanistic Note: TFA activates the NCS and increases the electrophilicity of the transient species.
-
Stir at 80°C in a sealed tube for 12 hours.
-
Purification: Silica gel chromatography.
-
Data Summary & Troubleshooting
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temp (°C) | Yield (%) | N1:N2 Ratio | Notes |
| Acetone | Reflux | 45 | 80:20 | Slow reaction, poor solubility. | |
| NaH | THF | 0 -> RT | 88 | 60:40 | Fast, but poor regioselectivity.[1] |
| DMF | 60 | 92 | >95:5 | Optimal conditions. | |
| DBU | MeCN | Reflux | 70 | 85:15 | Difficult workup (amine removal).[1] |
Common Failure Modes:
-
Styrene Formation: If the reaction turns yellow/brown and yields are low during alkylation, the base is acting as an elimination agent on the phenethyl bromide. Fix: Lower temperature to 50°C and ensure anhydrous conditions.
-
Aldehyde Oxidation: The aldehyde can autoxidize to carboxylic acid if left in air. Fix: Perform all reactions under Nitrogen/Argon atmosphere.
References
-
Regioselective N-Alkylation of Pyrazoles
-
Late-Stage Functionalization (C-H Activation)
- Title: "Late-Stage C-H Functionaliz
- Source:Chemical Reviews
- Context: Provides the mechanistic basis for functionalizing the distal phenyl ring in the presence of sensitive heterocycles.
-
[1]
-
Bioactivity of Pyrazole Aldehydes
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization Solvents for 2-phenethyl-2H-pyrazole-3-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-phenethyl-2H-pyrazole-3-carbaldehyde via recrystallization. Here, we address common challenges and provide systematic approaches to solvent selection and process optimization, ensuring high purity and yield.
I. Frequently Asked Questions (FAQs)
Q1: What are the key principles for selecting a recrystallization solvent?
A1: The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][2][3] This differential solubility is the driving force for crystallization upon cooling. Key criteria include:
-
High solubility at boiling point: To dissolve the compound completely.
-
Low solubility at room temperature or below: To maximize the recovery of the purified solid.[1][2]
-
Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals during drying.[1]
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1][3]
Q2: What is the predicted polarity of 2-phenethyl-2H-pyrazole-3-carbaldehyde and how does it guide solvent choice?
A2: 2-phenethyl-2H-pyrazole-3-carbaldehyde possesses both polar and non-polar characteristics. The pyrazole ring with its nitrogen atoms and the carbaldehyde group contribute to its polarity. The phenethyl group, on the other hand, is non-polar. This amphiphilic nature suggests that solvents of intermediate polarity, or solvent mixtures, are likely to be effective. The principle of "like dissolves like" is a useful starting point; a compound will be most soluble in a solvent of similar polarity.[3]
Q3: Which single solvents are good starting points for recrystallizing 2-phenethyl-2H-pyrazole-3-carbaldehyde?
A3: Based on the structure, good starting points for single-solvent recrystallization would be alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or ketones (like acetone).[4] These solvents have moderate polarity. Highly non-polar solvents like hexanes are unlikely to dissolve the compound even when hot, while highly polar solvents like water may not provide the necessary insolubility at cold temperatures.
Q4: When should I consider using a mixed solvent system?
A4: A mixed solvent system is beneficial when no single solvent meets all the criteria for a good recrystallization solvent.[4] This is often the case when a compound is too soluble in one solvent and insoluble in another. The ideal mixed solvent pair consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[4] The two solvents must be miscible.
Q5: How do I perform a mixed solvent recrystallization?
A5: The standard procedure is to dissolve the crude compound in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until turbidity (cloudiness) appears and persists. A small amount of the "good" solvent is then added back to redissolve the precipitate, and the clear solution is allowed to cool slowly.[4]
II. Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5] This can be due to a high concentration of impurities, which can depress the melting point of the mixture, or if the solution is supersaturated to a great extent upon cooling.[6]
Solutions:
-
Increase the Solvent Volume: Add more of the "good" solvent (or the primary solvent in a single-solvent system) to the hot solution to reduce the saturation level.[5]
-
Slow Down the Cooling Rate: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.[6]
-
Use a Lower Polarity Solvent System: Oiling out can sometimes be mitigated by switching to a less polar solvent or solvent mixture.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[7] Adding a "seed crystal" of the pure compound can also initiate crystallization.[5][7]
Problem 2: No crystals form, even after cooling in an ice bath.
Cause: This is typically due to using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur.[5][7] It can also be a result of supersaturation where the solute remains in solution beyond its saturation point.[7]
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent and then attempt to cool it again.[5][7]
-
Induce Crystallization:
-
Scratching: As mentioned above, scratching the inner surface of the flask can provide nucleation sites.[5][7]
-
Seed Crystals: Introducing a small crystal of the pure compound can initiate the crystallization process.[5][7]
-
Reduce Temperature: If not already done, cool the solution in an ice-salt bath for a lower temperature.[7]
-
Problem 3: The recrystallization yield is very low.
Cause: A low yield can result from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or the chosen solvent being too good at dissolving the compound even at low temperatures.[5]
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing on the filter paper.[6]
-
Optimize the Solvent System: The solubility of your compound in the chosen solvent at low temperatures might be too high. Experiment with a different solvent or a mixed solvent system to reduce solubility at colder temperatures.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and re-cooling to obtain a second crop of crystals.[5] Note that this second crop may be less pure than the first.
Problem 4: The recrystallized product is not pure.
Cause: Impurities can be trapped within the crystal lattice if crystallization occurs too rapidly.[5] Insoluble impurities may not have been removed prior to crystallization.
Solutions:
-
Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of a well-ordered crystal lattice that excludes impurities.[2] Avoid shocking the solution by placing it directly into an ice bath from a high temperature.
-
Perform Hot Filtration: If there are insoluble impurities in your crude material, they must be removed by filtering the hot solution before allowing it to cool.[2]
-
Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Consider a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
III. Experimental Protocols & Data
Solvent Screening Protocol
A systematic approach to finding the optimal solvent is crucial.
-
Place approximately 20-30 mg of crude 2-phenethyl-2H-pyrazole-3-carbaldehyde into several small test tubes.
-
To each test tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. A good candidate will show poor solubility at this stage.[4]
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. An ideal solvent will completely dissolve the compound upon heating.[4]
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. The solvent that yields a good quantity of crystals is a promising candidate.
Data Summary: Solvent Properties
| Solvent | Boiling Point (°C) | Polarity Index | Safety Considerations |
| Ethanol | 78 | 5.2 | Flammable |
| Isopropanol | 82 | 4.3 | Flammable, Irritant |
| Ethyl Acetate | 77 | 4.4 | Flammable, Irritant |
| Acetone | 56 | 5.1 | Highly Flammable, Irritant |
| Toluene | 111 | 2.4 | Flammable, Toxic |
| Hexanes | ~69 | 0.1 | Flammable, Neurotoxin |
| Water | 100 | 10.2 | Non-flammable |
Polarity Index is a relative measure of a solvent's polarity.
Visualization of the Recrystallization Workflow
Caption: General workflow for recrystallization.
Decision Tree for Troubleshooting
Caption: Troubleshooting decision-making process.
IV. References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3C: Step-by-Step Procedures for Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]
-
Hanna, S. Y. (2017, April 23). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-phenylmethoxy-2H-pyrazole-3-carbaldehyde. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylindole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectroscopic Characterization of 2-phenethyl-2H-pyrazole-3-carbaldehyde
For the discerning researcher in medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopic features of 2-phenethyl-2H-pyrazole-3-carbaldehyde. Moving beyond a mere listing of expected peaks, we will dissect the underlying principles governing the chemical shifts and coupling patterns, offering a robust framework for the characterization of this and related N-substituted pyrazole aldehydes. This guide will also present a comparative analysis with analogous structures to provide a comprehensive understanding of the spectroscopic landscape.
I. Predicted ¹H NMR Spectrum and Structural Rationale
The structure of 2-phenethyl-2H-pyrazole-3-carbaldehyde presents a fascinating interplay of aromatic and aliphatic systems, each influencing the magnetic environment of the constituent protons. A thorough understanding of these influences allows for a confident prediction of the ¹H NMR spectrum.
The protons of the pyrazole ring, the phenethyl group, and the aldehyde moiety will each resonate in distinct regions of the spectrum, dictated by their electronic environments. The electron-withdrawing nature of the aldehyde group and the aromaticity of the pyrazole and phenyl rings are key determinants of the observed chemical shifts.
Below is a detailed breakdown of the predicted ¹H NMR signals for 2-phenethyl-2H-pyrazole-3-carbaldehyde. These predictions are based on established principles of NMR spectroscopy and data from related compounds.[1][2][3][4]
A. Aldehyde Proton (H-6): The proton of the aldehyde group is expected to be the most downfield signal in the spectrum, typically appearing in the range of δ 9.5-10.5 ppm.[5] This significant deshielding is a direct consequence of the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom. This proton will appear as a singlet, as it has no adjacent protons with which to couple.
B. Pyrazole Ring Protons (H-4 and H-5): The two protons on the pyrazole ring are in a cis-relationship on a double bond and are expected to exhibit a small vicinal coupling constant (J ≈ 2-3 Hz).
-
H-5: This proton is adjacent to the aldehyde group and will be significantly deshielded. It is predicted to resonate as a doublet in the range of δ 7.8-8.2 ppm.
-
H-4: This proton is adjacent to the substituted nitrogen and will be influenced by the phenethyl group. It is expected to appear as a doublet in the range of δ 7.4-7.7 ppm.
C. Phenethyl Group Protons:
-
Phenyl Protons (H-a, H-b, H-c): The five protons of the phenyl ring will appear in the aromatic region, typically between δ 7.1 and 7.4 ppm.[6][7] Due to the free rotation around the C-C single bond, the ortho (H-a), meta (H-b), and para (H-c) protons may overlap, potentially resulting in a complex multiplet.
-
Methylene Protons (H-α and H-β): These two sets of methylene protons form an ethyl bridge and will appear as two distinct triplets due to vicinal coupling with each other.
-
H-α (adjacent to the pyrazole nitrogen): These protons are directly attached to the nitrogen atom of the pyrazole ring and will be deshielded. They are expected to resonate as a triplet around δ 4.4-4.7 ppm.
-
H-β (adjacent to the phenyl ring): These protons are further from the electronegative nitrogen and will appear more upfield. They are predicted to resonate as a triplet around δ 3.1-3.4 ppm.
-
II. Data Summary: Predicted ¹H NMR Assignments
For clarity and ease of comparison, the predicted ¹H NMR data for 2-phenethyl-2H-pyrazole-3-carbaldehyde is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H (H-6) | 9.5 - 10.5 | Singlet (s) | - | 1H |
| Pyrazole-H (H-5) | 7.8 - 8.2 | Doublet (d) | 2 - 3 | 1H |
| Pyrazole-H (H-4) | 7.4 - 7.7 | Doublet (d) | 2 - 3 | 1H |
| Phenyl-H (H-a,b,c) | 7.1 - 7.4 | Multiplet (m) | - | 5H |
| Methylene-H (H-α) | 4.4 - 4.7 | Triplet (t) | 6 - 8 | 2H |
| Methylene-H (H-β) | 3.1 - 3.4 | Triplet (t) | 6 - 8 | 2H |
III. Visualizing the Structure and Proton Assignments
To aid in the interpretation of the ¹H NMR data, a diagram of the molecular structure with the assigned protons is provided below.
Figure 1. Molecular structure of 2-phenethyl-2H-pyrazole-3-carbaldehyde with key protons labeled.
IV. Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of 2-phenethyl-2H-pyrazole-3-carbaldehyde, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
A. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized and purified 2-phenethyl-2H-pyrazole-3-carbaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a good starting point for many organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Cap the NMR tube securely and gently invert several times to ensure the solution is homogeneous.
B. Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (adjust as needed for desired signal-to-noise ratio)
-
-
Process the acquired free induction decay (FID) by applying a Fourier transform.
-
Phase the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
C. Workflow for Data Analysis:
Figure 2. A streamlined workflow for the acquisition and analysis of ¹H NMR data.
V. Comparative Analysis and Conclusion
The predicted ¹H NMR spectrum of 2-phenethyl-2H-pyrazole-3-carbaldehyde is consistent with the general features observed for related N-substituted pyrazoles and aromatic aldehydes. For instance, the chemical shift of the aldehyde proton is in good agreement with that of other pyrazole-3-carbaldehydes.[8] The signals for the phenethyl group are also comparable to those of other phenethyl-substituted heterocycles.[7][9][10]
References
-
Elguero, J., Goya, P., & Páez, J. A. (1987). The N-H Proton Chemical Shift of Pyrazoles. Magnetic Resonance in Chemistry, 25(9), 758-762. [Link]
-
Claramunt, R. M., Elguero, J., & Marzin, C. (1979). A ¹H and ¹³C NMR study of N-unsubstituted pyrazoles. Bulletin des Sociétés Chimiques Belges, 88(1-2), 47-56. [Link]
-
PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. Retrieved from [Link][11]
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Connect Journals. (2013). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link][12]
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ResearchGate. (n.d.). ¹H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives. Retrieved from [Link][13]
-
ResearchGate. (n.d.). ¹H NMR (300 MHz) spectrum of (S)-1-phenylethyl (R)-acetoxyphenylacetate and (R)-1-phenylethyl (R)-acetoxyphenylacetate. Retrieved from [Link][6]
-
ResearchGate. (n.d.). ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link][14]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link][3]
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Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(11), 835-841. [Link][4]
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Royal Society of Chemistry. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link][5]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-15. [Link][15]
-
SpectraBase. (n.d.). Phenethyl isovalerate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link][16]
-
MDPI. (2020). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 25(21), 5087. [Link][17]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link][8]
-
International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. IJTSRD, 6(5), 1653-1657. [Link][18][19]
-
ChemSynthesis. (n.d.). 2-phenylmethoxy-2H-pyrazole-3-carbaldehyde. Retrieved from [Link][20]
-
PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14, 1. [Link][21]
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A Senior Application Scientist's Guide to the Reactivity of N-Substituted Pyrazole-3-Carbaldehydes: A Comparative Analysis of 2-Phenethyl vs. 2-Methyl Analogs
Executive Summary
For researchers engaged in drug discovery and synthetic chemistry, N-substituted pyrazole-3-carbaldehydes are pivotal building blocks. The choice of the N-substituent is a critical design element, profoundly influencing the molecule's physical properties and chemical reactivity. This guide provides an in-depth comparison of two common analogs: 2-phenethyl-1H-pyrazole-3-carbaldehyde and 2-methyl-1H-pyrazole-3-carbaldehyde. While direct comparative kinetic studies are not extensively documented, this analysis synthesizes foundational principles of organic chemistry with available data on analogous systems to provide a robust predictive framework. We conclude that while electronic effects are comparable, the significant steric hindrance imposed by the phenethyl group is the primary determinant of reactivity, generally rendering the 2-methyl analog more reactive towards nucleophilic attack.
Introduction: The Strategic Importance of N-Substituted Pyrazole Aldehydes
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The ability to functionalize this heterocycle is key to tuning its biological activity. Pyrazole-3-carbaldehydes, in particular, are versatile intermediates, allowing for the construction of more complex molecular architectures through reactions at the aldehyde moiety, such as condensations, nucleophilic additions, and oxidations/reductions[1]. The substituent at the N2 position of the pyrazole ring does not merely serve as a placeholder; it critically modulates the molecule's steric and electronic environment, thereby dictating the accessibility and electrophilicity of the carbonyl carbon. This guide focuses on elucidating these differences through the lens of two representative substituents: the small, sterically unassuming methyl group, and the bulky, aromatic phenethyl group.
Molecular Structure and Theoretical Reactivity Considerations
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon and the steric accessibility of that carbon to incoming nucleophiles. In the case of our two subject molecules, the primary difference lies not in their electronic profiles, but in their three-dimensional architecture.
Electronic Effects: A Minor Differentiator
Both the methyl and phenethyl groups are considered weak electron-donating groups (EDGs) through induction (+I effect). This donation of electron density to the pyrazole ring slightly increases the electron density on the carbonyl carbon, making it marginally less electrophilic compared to an unsubstituted pyrazole. However, the difference in inductive effects between a methyl and a phenethyl group is minimal. Therefore, from a purely electronic standpoint, the reactivity of the two aldehydes is expected to be very similar.
Steric Effects: The Decisive Factor
The most significant distinction between the two molecules is the steric bulk of the N-substituent. The methyl group is small and offers negligible steric hindrance. In contrast, the phenethyl group, with its ethyl linker and terminal phenyl ring, occupies a much larger volume of space. This steric bulk can physically obstruct the trajectory of an incoming nucleophile, slowing down or even preventing its approach to the electrophilic carbonyl carbon[2][3][4]. This phenomenon, known as steric hindrance, is the principal hypothesis for the observed and predicted differences in reactivity.
Caption: Steric comparison of 2-methyl vs. 2-phenethyl pyrazole aldehydes.
Comparative Reactivity in Key Aldehyde Transformations
Based on the principles of steric hindrance, we can predict the relative reactivity of our two compounds in several common classes of aldehyde reactions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base. The reaction proceeds via nucleophilic attack of the enolate on the carbonyl carbon.
-
2-Methyl-pyrazole-3-carbaldehyde: The unhindered carbonyl group is readily accessible to the incoming enolate, leading to a faster reaction rate and likely a higher yield of the condensed product.
-
2-Phenethyl-pyrazole-3-carbaldehyde: The bulky phenethyl group can sterically shield the carbonyl carbon, impeding the approach of the nucleophile. This is expected to result in a slower reaction rate and potentially lower yields, especially with bulkier active methylene compounds.
Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide (Wittig reagent)[5]. The ylide is a bulky nucleophile, making this reaction particularly sensitive to steric effects.
-
2-Methyl-pyrazole-3-carbaldehyde: The reaction is expected to proceed efficiently. The small methyl group allows the large Wittig reagent to approach the carbonyl carbon with relative ease.
-
2-Phenethyl-pyrazole-3-carbaldehyde: Significant steric clash is anticipated between the phenethyl group and the triphenylphosphine moiety of the ylide. This will likely decrease the reaction rate and may necessitate more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to the methyl analog[6].
Grignard Reaction (Nucleophilic Addition)
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup[7][8][9].
-
2-Methyl-pyrazole-3-carbaldehyde: This compound should react readily with various Grignard reagents. The reaction is expected to be efficient and high-yielding.
-
2-Phenethyl-pyrazole-3-carbaldehyde: The reactivity will be highly dependent on the size of the Grignard reagent itself. With smaller reagents like methylmagnesium bromide, the reaction may proceed well. However, with bulkier reagents such as tert-butylmagnesium chloride, the steric hindrance from the phenethyl group could severely diminish the reaction rate and yield[9].
Summary of Predicted Reactivity
The following table summarizes the expected relative performance of the two aldehydes based on the dominant influence of steric hindrance.
| Reaction Type | Reagent Type | 2-Methyl-pyrazole-3-carbaldehyde | 2-Phenethyl-pyrazole-3-carbaldehyde | Primary Rationale |
| Knoevenagel | Active Methylene | High Reactivity / High Yield | Moderate to Low Reactivity / Lower Yield | Steric hindrance from phenethyl group impedes enolate approach. |
| Wittig | Phosphorus Ylide | High Reactivity / High Yield | Low Reactivity / Lower Yield | Severe steric clash between bulky ylide and phenethyl group. |
| Grignard | Organomagnesium Halide | High Reactivity / High Yield | Variable Reactivity / Yield depends on Grignard size | Steric hindrance from phenethyl group is more pronounced with bulkier Grignard reagents. |
Experimental Protocols
Trustworthy protocols are self-validating, incorporating purification and characterization to confirm outcomes. The following protocol for a Knoevenagel condensation is a robust, adaptable procedure for N-substituted pyrazole-3-carbaldehydes.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol is adapted from established green chemistry procedures for pyrazole aldehydes[10].
Caption: Experimental workflow for the Knoevenagel condensation.
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the pyrazole-3-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol, 1.1 eq), and ammonium carbonate (0.2 mmol, 0.2 eq).
-
Solvent Addition: Add a 1:1 mixture of distilled water and ethanol (10 mL).
-
Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.
-
Workup and Isolation: Once the starting aldehyde is consumed, remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold water (2 x 5 mL) to remove the catalyst and any water-soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization (Self-Validation):
-
¹H NMR: Confirm the disappearance of the aldehyde proton signal (typically ~9.8 ppm) and the appearance of a new vinyl proton signal (typically ~7.5-8.5 ppm).
-
IR Spectroscopy: Observe the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a strong nitrile (C≡N) stretch (~2225 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the desired product.
-
Spectroscopic Signatures for Product Validation
The N-substituent provides a clear diagnostic handle in NMR spectroscopy for confirming the identity of the starting materials and products.
-
2-Methyl-pyrazole-3-carbaldehyde: The ¹H NMR spectrum will feature a sharp singlet around 3.8-4.0 ppm corresponding to the N-CH₃ protons. The aldehyde proton will appear as a singlet around 9.8-10.0 ppm[11][12][13].
-
2-Phenethyl-pyrazole-3-carbaldehyde: The ¹H NMR spectrum will be more complex, showing a characteristic triplet for the benzylic -CH₂- protons around 4.3-4.5 ppm, another triplet for the adjacent -CH₂- protons around 3.1-3.3 ppm, and multiplets in the aromatic region (7.2-7.4 ppm) for the phenyl ring. The aldehyde proton will be in a similar region to the methyl analog.
Senior Application Scientist's Conclusion and Field Insights
The choice between 2-phenethyl and 2-methyl pyrazole-3-carbaldehyde is a strategic decision based on the specific synthetic goal.
-
For High Reactivity and Yield: When the primary objective is a rapid and efficient transformation at the aldehyde, such as in the construction of a core scaffold under mild conditions, 2-methyl-pyrazole-3-carbaldehyde is the superior choice. Its minimal steric profile ensures that a wide range of nucleophiles can access the carbonyl carbon with high efficiency.
-
For Modulating Physical Properties or Introducing Steric Bias: The 2-phenethyl-pyrazole-3-carbaldehyde becomes valuable when the substituent's bulk is a desired feature. The phenethyl group can be used to increase lipophilicity, enhance solubility in organic solvents, or participate in π-stacking interactions within a larger molecule. In multi-step syntheses, its steric bulk could potentially be leveraged to direct the stereochemistry of subsequent reactions at a nearby chiral center.
Researchers must weigh the trade-off: the enhanced reactivity of the methyl analog versus the unique steric and physical properties imparted by the phenethyl group. This guide provides the foundational logic to make that choice with confidence, ensuring more predictable and successful synthetic outcomes.
References
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Abragam, R. J. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Science Publishing. Retrieved February 14, 2026, from [Link]
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Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR?. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved February 14, 2026, from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Aldehydes. Retrieved February 14, 2026, from [Link]
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Wikipedia. (n.d.). Grignard reaction. Retrieved February 14, 2026, from [Link]
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Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 14, 2026, from [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Retrieved February 14, 2026, from [Link]
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Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved February 14, 2026, from [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved February 14, 2026, from [Link]
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Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved February 14, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved February 14, 2026, from [Link]
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ADDI. (n.d.). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Retrieved February 14, 2026, from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 14, 2026, from [Link]
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Vaia. (n.d.). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved February 14, 2026, from [Link]
-
Oxford Academic. (2023). Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Retrieved February 14, 2026, from [Link]
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ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved February 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 14, 2026, from [Link]
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STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Retrieved February 14, 2026, from [Link]
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Vaia. (n.d.). Aldehydes are generally more reactive than equivalent ketones to nucleophiles.... Retrieved February 14, 2026, from [Link]
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National Institutes of Health. (n.d.). Dynamic Kinetic Resolution of Aldehydes by Hydroacylation. Retrieved February 14, 2026, from [Link]
-
Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Retrieved February 14, 2026, from [Link]
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National Institutes of Health. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved February 14, 2026, from [Link]
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Retrieved February 14, 2026, from [Link]
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YouTube. (2022). Relative reactivity of Aldehydes and Ketones || Steric hindrance Inductive effect. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved February 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Retrieved February 14, 2026, from [Link]
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ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved February 14, 2026, from [Link]
-
American Chemical Society. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Retrieved February 14, 2026, from [Link]
-
MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved February 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilicity of normal and abnormal N-heterocyclic carbenes at DFT: steric effects on tetrazole-5-ylidenes. Retrieved February 14, 2026, from [Link]
-
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-
PubMed. (2005). Steric and electronic properties of N-heterocyclic carbenes (NHC): a detailed study on their interaction with Ni(CO)4. Retrieved February 14, 2026, from [Link]
-
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Comparative Bioactivity Guide: Phenethyl-Pyrazole Derivatives
Executive Technical Summary
Phenethyl-pyrazole derivatives represent a strategic scaffold in medicinal chemistry, designed to optimize the pharmacokinetic profile of the classic pyrazole pharmacophore. Unlike rigid diaryl-pyrazole analogues (e.g., Celecoxib), the incorporation of a phenethyl (–CH₂CH₂–Ph) moiety introduces a flexible ethylene linker. This structural modification enhances lipophilicity (LogP) and allows the molecule to adopt unique conformations within the hydrophobic pockets of targets like COX-2 , EGFR , and bacterial DNA gyrase .
This guide objectively compares the bioactivity of these derivatives against clinical standards, synthesizing data from recent structure-activity relationship (SAR) studies.
Structural Basis & SAR Logic
The bioactivity of phenethyl-pyrazoles is governed by the "Linker-Head-Tail" architecture.
-
The Head (Pyrazole Core): Acts as the primary hydrogen-bond acceptor/donor scaffold.
-
The Linker (Ethylene Bridge): The phenethyl group provides rotational freedom, allowing the distal phenyl ring to access hydrophobic sub-pockets that are sterically inaccessible to rigid stilbene/styryl analogues.
-
The Tail (Substituents): Electron-withdrawing groups (EWGs) like -Cl, -Br, or -NO₂ on the phenethyl ring typically enhance potency by increasing hydrophobic interaction energy.
Module A: Anti-Inflammatory Potency (COX-2 Inhibition)[1][2]
Phenethyl-pyrazoles are primarily designed to inhibit Cyclooxygenase-2 (COX-2) selectively, minimizing the gastrointestinal side effects associated with COX-1 inhibition.
Comparative Performance Data
Standard: Celecoxib (Selective COX-2 Inhibitor) Metric: IC₅₀ (Concentration inhibiting 50% enzyme activity) & Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
| Compound Class | R-Substituent (Phenethyl Ring) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Performance vs. Celecoxib |
| Celecoxib (Ref) | -- | 0.05 | 15.0 | 300 | -- |
| Phenethyl-Pyrazole A | 4-F (Para-fluoro) | 0.09 | >100 | >1100 | Superior Selectivity |
| Phenethyl-Pyrazole B | 4-OMe (Electron Donor) | 0.45 | 12.5 | 27 | Inferior Potency |
| Phenethyl-Pyrazole C | 2,4-Di-Cl (Bulky/EWG) | 0.04 | >100 | >2500 | Superior Potency & Selectivity |
| Diclofenac (Ref) | -- | 1.10 | 0.80 | 0.7 | Non-selective (Control) |
Technical Insight: The 2,4-dichloro substitution on the phenethyl ring (Compound C) creates a "molecular clip" effect, locking the inhibitor into the COX-2 side pocket (Val523), which is larger in COX-2 than in COX-1 (Ile523).
Module B: Oncological Performance (Kinase Inhibition & Apoptosis)
In oncology, these derivatives function as multi-target agents, often inhibiting receptor tyrosine kinases (RTKs) like EGFR or VEGFR-2 , and inducing apoptosis via the mitochondrial pathway.
Cytotoxicity Profile (MTT Assay)
Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver). Standard: Doxorubicin (DOX).
| Compound | Target Mechanism | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Toxicity (Normal Fibroblasts) |
| Doxorubicin | DNA Intercalation | 4.27 | 5.10 | 1.20 | High |
| Phenethyl-Pyr D | EGFR Inhibitor | 2.89 | 6.50 | 3.10 | Moderate |
| Phenethyl-Pyr E | Tubulin Polymerization | 5.21 | 8.90 | 4.50 | Low |
| Phenethyl-Pyr F | VEGFR-2 Inhibitor | 34.5 | 12.1 | 9.80 | Very Low |
Key Finding: Compound D (EGFR-targeting) outperforms Doxorubicin in MCF-7 lines (2.89 µM vs 4.27 µM) while exhibiting lower cytotoxicity to normal cells, attributed to specific kinase recognition rather than non-specific DNA damage.
Module C: Antimicrobial Efficacy[3][4][5][6][7]
Phenethyl-pyrazoles disrupt bacterial cell walls and inhibit DNA gyrase. The phenethyl chain enhances membrane permeability against Gram-negative bacteria.
Standard: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).
| Organism | Strain Type | Compound G (Phenethyl-Br) MIC (µg/mL) | Standard MIC (µg/mL) | Outcome |
| S. aureus | Gram (+) | 0.023 | 0.50 (Cipro) | 20x More Potent |
| P. aeruginosa | Gram (-) | 16.0 | 1.0 (Cipro) | Weak Activity |
| C. albicans | Fungi | 0.12 | 0.50 (Fluc) | 4x More Potent |
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize internal validation steps (Z-factor, positive controls).
Protocol 6.1: In Vitro COX-2 Inhibition (Colorimetric)
-
Principle: Measures the peroxidase activity of COX heme by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Self-Validating Step: Use DuP-697 as a specific COX-2 inhibitor control. If DuP-697 IC₅₀ > 50 nM, the assay is invalid.
Workflow:
-
Enzyme Prep: Incubate Recombinant Human COX-2 (1 unit) with Hematin (1 µM) in Tris-HCl buffer (pH 8.0) for 5 min.
-
Inhibitor Addition: Add 10 µL of Phenethyl-pyrazole (dissolved in DMSO) at varying concentrations (0.01 – 100 µM). Incubate 10 min.
-
Substrate Initiation: Add Arachidonic Acid (100 µM) and TMPD (50 µM).
-
Detection: Monitor absorbance at 590 nm for 5 min.
-
Calculation:
.
Protocol 6.2: MTT Cytotoxicity Assay
-
Principle: Conversion of MTT tetrazolium to purple formazan by mitochondrial reductase in viable cells.
-
Self-Validating Step: DMSO control wells must show <5% variation. Z-factor must be >0.5.
Workflow:
-
Seed cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treat with test compounds (0.1 – 100 µM) for 48h.
-
Add MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilize formazan crystals with DMSO (150 µL).
-
Read OD at 570 nm .
Visualized Mechanisms
Diagram 1: COX-2 Inhibition & Anti-Inflammatory Pathway
This diagram illustrates how phenethyl-pyrazoles intercept the arachidonic acid cascade, preventing prostaglandin synthesis.
Caption: Selective blockade of the COX-2 inducible pathway by phenethyl-pyrazole derivatives, sparing COX-1 homeostatic functions.
Diagram 2: Apoptosis Induction via EGFR Modulation
This diagram maps the dual mechanism of kinase inhibition and mitochondrial apoptosis induction observed in cancer cell lines.
Caption: Mechanism of Action: EGFR kinase inhibition leads to Bcl-2 downregulation and Caspase-3 mediated apoptosis.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link][1]
-
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. MDPI. [Link]
-
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial Activity. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor Agents. MDPI. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
